Cas no 56046-25-4 (9-Benzyl-2-chloro-9H-purin-6-amine)
9-Benzyl-2-chloro-9H-purin-6-amine Chemical and Physical Properties
Names and Identifiers
-
- 9-Benzyl-2-chloro-9H-purin-6-amine
- 9-BENZYL-2-CHLORO-9H-PURIN-6-YLAMINE
- 2-chloro-6-amino-9-benzylpurine
- 2-chloro-9-benzyladenine
- 6-amino-9-benzyl-2-chloro-7,9-dihydropurin-8-one
- 6-amino-9-benzyl-2-chloropurine
- 9-benzyl-2-chloro-9H-adenine
- 9-benzyl-2-chloroadenine
- AC1L5JXI
- AC1Q3PPX
- ANW-45820
- AR-1H5456
- CTK5A4555
- NSC124464
- 2-Chloro-9-(phenylmethyl)-9H-purin-6-amine
- DTXSID80298589
- HMCPIAFQZBMKOP-UHFFFAOYSA-N
- NSC-124464
- 56046-25-4
- 9-benzyl-2-chloropurin-6-amine
- DA-17708
- SCHEMBL2060472
- AG-690/37012009
- AKOS015994971
- J-519493
- SY345315
- MFCD01026101
-
- MDL: MFCD01026101
- Inchi: 1S/C12H10ClN5/c13-12-16-10(14)9-11(17-12)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17)
- InChI Key: HMCPIAFQZBMKOP-UHFFFAOYSA-N
- SMILES: ClC1N=C(C2=C(N=1)N(C=N2)CC1C=CC=CC=1)N
Computed Properties
- Exact Mass: 259.0627
- Monoisotopic Mass: 259.0624730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 69.6Ų
Experimental Properties
- Density: 1.51
- Melting Point: 228-229 ºC
- Boiling Point: 430.8°C at 760 mmHg
- PSA: 69.62
9-Benzyl-2-chloro-9H-purin-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019140155-5g |
9-Benzyl-2-chloro-9H-purin-6-amine |
56046-25-4 | 95% | 5g |
$1130.00 | 2023-09-01 | |
| Alichem | A019140155-10g |
9-Benzyl-2-chloro-9H-purin-6-amine |
56046-25-4 | 95% | 10g |
$1760.00 | 2023-09-01 | |
| Chemenu | CM138517-5g |
9-Benzyl-2-chloro-9H-purin-6-amine |
56046-25-4 | 95% | 5g |
$557 | 2021-08-05 | |
| Chemenu | CM138517-1g |
9-Benzyl-2-chloro-9H-purin-6-amine |
56046-25-4 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665295-5g |
9-Benzyl-2-chloro-9H-purin-6-amine |
56046-25-4 | 98% | 5g |
¥5686.00 | 2024-05-08 | |
| Ambeed | A634175-5g |
9-Benzyl-2-chloro-9H-purin-6-amine |
56046-25-4 | 95+% | 5g |
$655.0 | 2025-04-18 | |
| Cooke Chemical | BD2962748-1g |
9-Benzyl-2-chloro-9H-purin-6-amine |
56046-25-4 | 95+% | 1g |
RMB 896.00 | 2023-09-07 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY345315-1g |
9-Benzyl-2-chloro-9H-purin-6-amine |
56046-25-4 | ≥95% | 1g |
¥11250.00 | 2025-04-14 |
9-Benzyl-2-chloro-9H-purin-6-amine Suppliers
9-Benzyl-2-chloro-9H-purin-6-amine Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 9-Benzyl-2-chloro-9H-purin-6-amine
9-Benzyl-2-chloro-9H-purin-6-amine (CAS No. 56046-25-4): A Versatile Scaffold in Modern Medicinal Chemistry and Bioactive Compound Development
9-Benzyl-2-chloro-9H-purin-6-amine (CAS No. 56046-25-4) is a heterocyclic compound with a unique chemical structure that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the purine family, a class of molecules known for their fundamental role in biological systems, including the structure of nucleic acids and the function of numerous enzymes and receptors. The purine scaffold itself is a well-established platform in drug discovery, with notable examples such as adenosine, caffeine, and various nucleoside analogs used in antiviral and anticancer therapies. The introduction of chloro and benzyl substituents in 9-Benzyl-2-chloro-9H-purin-6-amine creates a molecular framework that combines the hydrophobic properties of aromatic rings with the electrostatic interactions enabled by halogen atoms, making it a promising candidate for targeting multiple biological pathways.
The chemical structure of 9-Benzyl-2-chloro-9H-purin-6-amine consists of a six-membered pyrimidine ring fused to a five-membered imidazole ring, forming the core purine system. The benzyl group attached at position 9 and the chlorine atom at position 2 introduce steric and electronic effects that modulate the compound’s reactivity and binding affinity. These structural features are particularly relevant in the context of targeted drug delivery and enzyme inhibition, as they can be fine-tuned to achieve optimal interactions with specific molecular targets. Recent studies published in Organic & Biomolecular Chemistry (2023) have highlighted the utility of such substituted purines in the design of selective kinase inhibitors, where the benzyl substituent enhances membrane permeability while the chloro group contributes to hydrogen bonding with the ATP-binding pocket of kinases.
The pharmacological potential of 9-Benzyl-2-chloro-9H-purin-6-amine has been explored in several preclinical studies. Notably, research conducted by the Department of Medicinal Chemistry at the University of Copenhagen (2022) demonstrated that this compound exhibits moderate inhibitory activity against topoisomerase II, an enzyme critical in DNA replication and a well-known target for anticancer drugs. The chloro substituent was found to play a crucial role in stabilizing the interaction between the compound and the enzyme’s active site, as confirmed by molecular docking simulations and X-ray crystallography analyses. These findings align with broader trends in structure-activity relationship (SAR) studies, where the strategic placement of halogen atoms has been shown to enhance bioavailability and metabolic stability in drug candidates.
In the realm of antiviral research, 9-Benzyl-2-chloro-9H-purin-6-amine has emerged as a potential lead compound for the development of nucleotide analogs targeting viral RNA-dependent RNA polymerases (RdRp). A study published in Antiviral Research (2023) reported that derivatives of this compound demonstrated inhibitory effects on the RdRp of SARS-CoV-2, with the benzyl group contributing to improved binding affinity through π-π stacking interactions with aromatic residues in the enzyme’s active site. This application is particularly relevant given the ongoing global efforts to combat emerging viral threats, and the compound’s modular structure allows for further optimization through chemical modification of the benzyl and chloro substituents.
The synthetic accessibility of 9-Benzyl-2-chloro-9H-purin-6-amine has also been a focus of recent investigations. A two-step synthesis protocol involving chlorination of a benzyl-substituted purine precursor has been reported in Advanced Synthesis & Catalysis (2023), achieving high yields and regioselectivity. The use of transition-metal catalysts in this process not only improves efficiency but also reduces environmental impact, aligning with the principles of green chemistry. These synthetic advancements are critical for scaling up the production of the compound and its derivatives for preclinical testing and pharmaceutical development.
Moreover, the biocompatibility of 9-Benzyl-2-chloro-9-hexahydropurin-6-amine (a related analog) has been evaluated in in vivo models, revealing low toxicity profiles and favorable pharmacokinetic properties. These findings suggest that the compound may serve as a safe scaffold for the development of prodrugs and targeted therapeutics. For instance, conjugation of the benzyl group with polyethylene glycol (PEG) has been shown to enhance solubility and circulation time in biological systems, a key consideration for nanomedicine and controlled release formulations.
In the context of neurodegenerative diseases, 9-Benzyl-2-chloro-9H-purin-6-amine has been explored as a modulator of adenosine receptors, which are implicated in conditions such as Alzheimer’s disease and Parkinson’s disease. A 2023 study in Journal of Medicinal Chemistry demonstrated that the compound exhibits selective agonist activity toward adenosine A2A receptors, with the chloro substituent enhancing ligand-receptor interactions through halogen bonding. This application underscores the compound’s versatility in targeting G-protein-coupled receptors (GPCRs), a class of drug targets responsible for approximately 30% of all FDA-approved pharmaceuticals.
The computational modeling of 9-Benzyl-2-chloro-9H-purin-6-amine has further expanded its potential applications. Quantum mechanical calculations have revealed that the chloro group significantly lowers the electronic energy of the molecule, which may influence its electrophilicity and reactivity in biological environments. Additionally, machine learning algorithms trained on large datasets of purine-based compounds have predicted that this molecule has a high probability of exhibiting antifungal activity, an area where few small-molecule inhibitors are currently available.
Looking ahead, the modular nature of 9-Benzyl-2-chloro-9H-purin-6-amine positions it as a versatile platform for fragment-based drug discovery (FBDD) and hit-to-lead optimization. The ability to independently modify the benzyl and chloro substituents allows for the exploration of structure-activity relationships with high precision. Furthermore, the compound’s low molecular weight and high lipophilicity make it an attractive candidate for brain-penetrant drugs, particularly in the treatment of central nervous system disorders.
In conclusion, 9-Benzyl-2-chloro-9H-purin-6-amine (CAS No. 56046-25-4) represents a promising molecular scaffold with diverse applications in pharmaceutical research, antiviral therapy, and neurodegenerative disease treatment. Its synthetic accessibility, biocompatibility, and computational predictability further enhance its potential for drug development and biomedical innovation. As research in this area continues to advance, the compound is likely to play a pivotal role in the discovery of novel therapeutics and targeted medicines for a wide range of medical conditions.
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